

AG-825: A Technical Guide to its Chemical Structure and Biological Activity

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Compound of Interest

Compound Name: AG-825

Cat. No.: B7805358

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Abstract

AG-825 is a potent, cell-permeable, and selective inhibitor of the HER2/neu (also known as ErbB2) receptor tyrosine kinase. Its ability to competitively block the ATP-binding site of HER2 leads to the inhibition of autophosphorylation and downstream signaling pathways, ultimately inducing apoptosis in cancer cells that overexpress this receptor. This technical guide provides a comprehensive overview of the chemical structure of **AG-825**, its inhibitory activity, detailed experimental protocols for its characterization, and a visualization of its key signaling pathway.

Chemical Structure and Properties

AG-825, also known as Tyrphostin **AG-825**, is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors.

- IUPAC Name: (2E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide[1]
- Canonical SMILES:
COC1=CC(=CC(=C1O)CSC2=NC3=CC=CC=C3S2)C=C(C#N)C(=O)N[2]
- Molecular Formula: C₁₉H₁₅N₃O₃S₂[1][2][3]
- Molecular Weight: 397.47 g/mol

- CAS Number: 149092-50-2

Quantitative Biological Activity

The primary biological activity of **AG-825** is the selective inhibition of HER2/neu tyrosine kinase. Its potency is significantly higher for HER2 compared to other related kinases such as the epidermal growth factor receptor (EGFR or HER1).

Target Kinase	IC ₅₀ Value (μM)	Assay Type	Reference
HER2/neu (ErbB2)	0.35	Cell-free autophosphorylation assay	
EGFR (HER1/ErbB1)	19	Cell-free autophosphorylation assay	
PDGFR	40	Cell-free autophosphorylation assay	

Experimental Protocols

HER2/neu Kinase Inhibition Assay (Cell-Free Autophosphorylation)

This protocol is adapted from the methodologies used in the initial characterization of tyrphostin inhibitors.

Objective: To determine the in vitro inhibitory activity of **AG-825** on the autophosphorylation of the HER2/neu receptor tyrosine kinase.

Materials:

- Purified recombinant HER2/neu intracellular domain
- **AG-825** (dissolved in DMSO)

- Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- [γ -³²P]ATP
- ATP solution
- SDS-PAGE gels and electrophoresis apparatus
- Phosphorimager or autoradiography film

Procedure:

- Prepare serial dilutions of **AG-825** in kinase assay buffer. The final concentration of DMSO should be kept constant across all samples (e.g., <1%).
- In a microcentrifuge tube, combine the purified HER2/neu enzyme with the diluted **AG-825** or vehicle control (DMSO).
- Pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding a mixture of cold ATP and [γ -³²P]ATP. The final ATP concentration should be optimized for the specific enzyme preparation, typically near the K_m for ATP.
- Allow the reaction to proceed for a specified time (e.g., 10-30 minutes) at 30°C.
- Terminate the reaction by adding SDS-PAGE loading buffer.
- Separate the reaction products by SDS-PAGE.
- Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated HER2/neu.
- Quantify the band intensities to determine the extent of phosphorylation in the presence of different concentrations of **AG-825**.

- Calculate the IC_{50} value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Apoptosis Induction Assay in Prostate Cancer Cells

This protocol is based on the methods described by Murillo et al. (2001) for assessing **AG-825**-induced apoptosis in androgen-independent prostate cancer cells.

Objective: To quantify the induction of apoptosis in a cell line (e.g., C4-2) following treatment with **AG-825**.

Materials:

- Prostate cancer cell line (e.g., C4-2)
- Complete cell culture medium
- **AG-825** (dissolved in DMSO)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Seed the prostate cancer cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **AG-825** (e.g., 10 μ M, 25 μ M, 50 μ M) or vehicle control (DMSO) for a specified time course (e.g., 24, 48, 72 hours).
- Harvest the cells by trypsinization and collect both the adherent and floating cells.
- Wash the cells twice with cold PBS by centrifugation.
- Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

- Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
- Incubate the cells in the dark for 15 minutes at room temperature.
- Analyze the stained cells by flow cytometry within one hour. Use appropriate controls for setting compensation and gates.
- Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Western Blot Analysis of p38 MAPK Phosphorylation

Objective: To determine the effect of **AG-825** on the phosphorylation status of p38 MAP kinase in a relevant cell line.

Materials:

- Cell line of interest
- **AG-825** (dissolved in DMSO)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

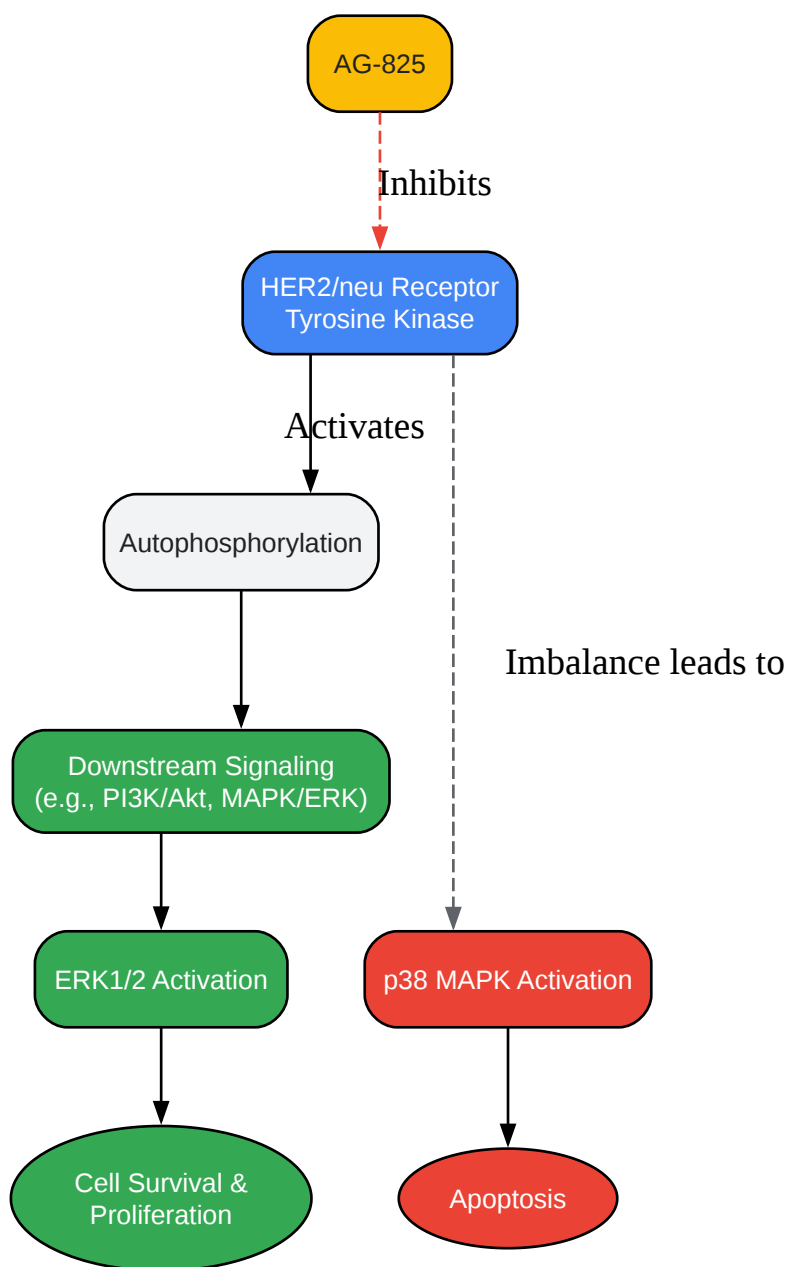
- Imaging system

Procedure:

- Treat cells with **AG-825** as described in the apoptosis assay.
- Lyse the cells in ice-cold lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Capture the signal using an imaging system.
- Strip the membrane and re-probe with the antibody against total p38 MAPK to ensure equal loading.
- Quantify the band intensities to determine the ratio of phosphorylated p38 MAPK to total p38 MAPK.

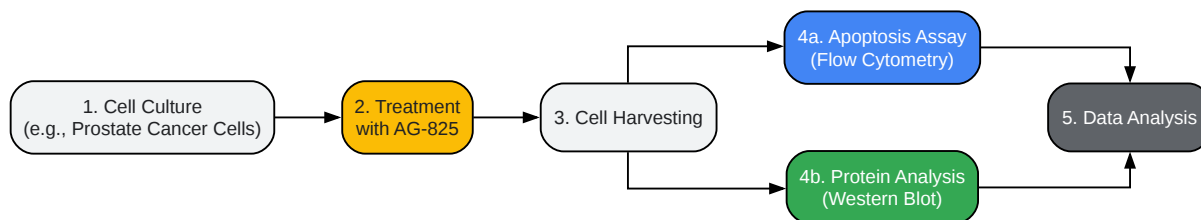
Signaling Pathway Visualization

The following diagrams illustrate the key signaling pathway affected by **AG-825** and a typical experimental workflow for its analysis.



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Caption: **AG-825** inhibits HER2/neu, leading to altered downstream signaling and p38 MAPK-dependent apoptosis.



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Caption: Workflow for analyzing the effects of **AG-825** on cancer cells.

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